

Neryl Formate (CAS No. 2142-94-1): A Technical Guide

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Compound of Interest

Compound Name: Neryl formate

Cat. No.: B1235095

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Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **neryl formate** (CAS No. 2142-94-1), a monoterpene ester with significant applications in the flavor and fragrance industries, and a critical role in chemical ecology as a semiochemical. This document details its physicochemical properties, synthesis and purification protocols, analytical methodologies, and biological functions, with a focus on its activity as a mite pheromone. All quantitative data is presented in structured tables, and key experimental procedures are described in detail. Visual diagrams are provided for synthetic pathways and biological assay workflows to facilitate understanding.

Chemical and Physical Properties

Neryl formate, the formate ester of nerol, is a colorless to pale yellow liquid.^[1] Its distinct aroma is characterized as sweet, floral, herbaceous, and green, with notes of rose, geranium, and fruit.^{[1][2]} It is found naturally in various plants, including *Daphne odora* and *Elsholtzia ciliata*, and is notably produced by several species of arthropods, particularly mites.^{[3][4]}

Table 1: Physicochemical Properties of **Neryl Formate**

Property	Value	Reference(s)
CAS Number	2142-94-1	[3]
Molecular Formula	C ₁₁ H ₁₈ O ₂	[4]
Molecular Weight	182.26 g/mol	[3][4]
IUPAC Name	[(2Z)-3,7-dimethylocta-2,6-dienyl] formate	[4]
Appearance	Colorless to pale yellow liquid	[1][4]
Odor Profile	Sweet, herbaceous, green, rose, fruity, citrus	[1][2]
Taste Profile	Fruity, green, citrus, tropical, floral nuance (at 30 ppm)	[1]
Boiling Point	113.0 - 114.0 °C at 15.00 mmHg	[4]
Density	0.916 - 0.917 g/cm ³ (15 °C)	[4]
Specific Gravity	0.913 - 0.920 at 25.00 °C	[2]
Refractive Index	1.456 - 1.458 (20 °C)	[4]
Solubility	Insoluble in water; soluble in alcohol and oils	[4][5]
Flash Point	> 93.3 °C (> 200.0 °F) Closed Cup	
LogP	3.250	[4]

Synthesis and Purification

The most common laboratory synthesis of **neryl formate** is achieved through the esterification of nerol. Two prevalent methods are the Steglich esterification and the Fischer esterification.

Experimental Protocol: Steglich Esterification

This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, allowing for mild reaction conditions.^{[1][6][7][8][9]}

Objective: To synthesize **neryl formate** from nerol and formic acid.

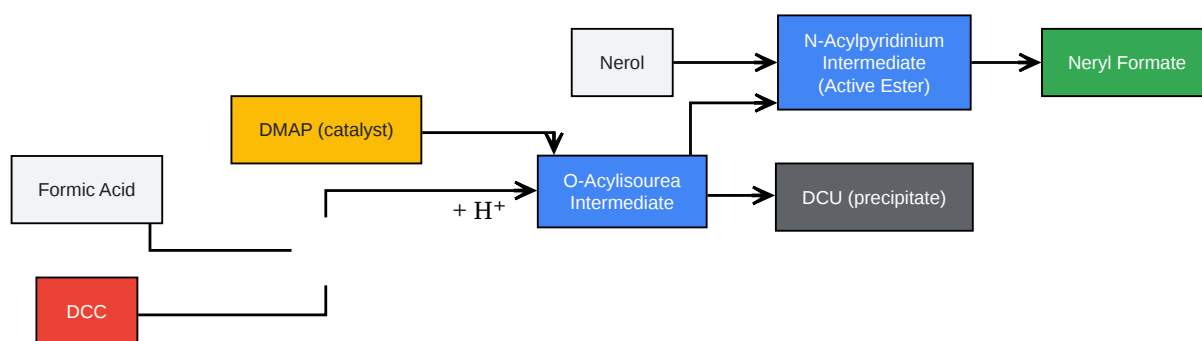
Materials:

- Nerol (>97% purity)
- Formic acid
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 4-(Dimethylamino)pyridine (DMAP)
- Anhydrous Dichloromethane (DCM)
- Diethyl ether
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

- In a clean, dry round-bottom flask, dissolve nerol (1.0 eq) and formic acid (1.2 eq) in anhydrous dichloromethane (DCM).
- Add a catalytic amount of DMAP (0.05 - 0.1 eq) to the solution and stir.
- Cool the flask in an ice bath to 0 °C.
- Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

- Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3-4 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU precipitate and wash it with a small amount of cold DCM or diethyl ether.
- Combine the filtrate and washings and transfer to a separatory funnel.
- Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
- The crude **neryl formate** can be purified by fractional distillation under reduced pressure (e.g., 10-15 mmHg) to yield the pure product.



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*Mechanism of Steglich Esterification for **Neryl Formate** Synthesis.*

Experimental Protocol: Acid-Catalyzed Fischer Esterification

This classic method involves heating the alcohol and carboxylic acid with a strong acid catalyst. To achieve high yields, an excess of one reactant (typically the alcohol) or removal of water is necessary to drive the equilibrium.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Objective: To synthesize **neryl formate** via Fischer esterification.

Materials:

- Nerol
- Formic acid (in excess, can act as solvent) or an inert solvent like toluene
- Concentrated sulfuric acid (H_2SO_4) or p-toluenesulfonic acid (p-TsOH)
- Dean-Stark apparatus (if using toluene)
- Diethyl ether
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium chloride (NaCl) solution (brine)
- Anhydrous sodium sulfate (Na_2SO_4)
- Reaction flask, condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

- To a round-bottom flask, add nerol (1.0 eq) and a large excess of formic acid (e.g., 5-10 eq).
- Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the nerol weight).
- Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. Monitor the reaction by TLC or GC.

- After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing cold water and diethyl ether.
- Separate the layers. Wash the organic layer carefully with saturated NaHCO_3 solution until effervescence ceases to neutralize the excess acid. Then wash with water and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and remove the solvent by rotary evaporation.
- Purify the resulting crude ester by vacuum distillation.

Analytical Methods and Spectroscopic Data

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for the identification and quantification of **neryl formate** in complex mixtures like essential oils or mite extracts.^[3]

Table 2: Example GC-MS Parameters for **Neryl Formate** Analysis

Parameter	Condition	Reference(s)
GC System	Agilent 6890 or similar	[6]
Column	DB-1 (polydimethylsiloxane), 50 m x 0.32 mm ID, 0.52 µm film	[6]
DB-WAX (polyethylene glycol) for polarity comparison	[6]	
Injector	Cool-on-column	[6]
Carrier Gas	Helium or Hydrogen	[6]
Oven Program	Example: 30 °C (hold 0.5 min), then 10 °C/min to 230 °C (hold 30 min)	[6]
Detector	Flame Ionization Detector (FID) or Mass Spectrometer (MS)	[6]
MS Mode	Electron Ionization (EI) at 70 eV	[4]

Table 3: Mass Spectrometry (EI) Fragmentation Data

m/z	Relative Intensity (%)	Interpretation
69	99.99	[C ₅ H ₉] ⁺ , Isoprenyl cation (base peak)
41	59.89	[C ₃ H ₅] ⁺ , Allyl cation
68	21.34	Loss of formic acid from molecular ion (M-46), [C ₁₀ H ₁₆] ⁺
93	15.38	[C ₇ H ₉] ⁺ fragment
39	13.32	[C ₃ H ₃] ⁺ fragment
Data sourced from PubChem CID 5354882.[4]		

Table 4: Kovats Retention Indices (RI)

Column Type	RI Value	Reference(s)
Standard Non-polar	1256 - 1272	[4]
Standard Polar	1641 - 1708	[4]

Spectroscopic Data

While complete, experimentally verified public spectra are scarce, typical chemical shifts and absorption bands can be predicted based on the molecular structure.

Table 5: Predicted Spectroscopic Data for **Neryl Formate**

Spectroscopy	Feature	Predicted Value/Range	Reference(s)
¹ H NMR	H-C=O Proton (formate)	δ 8.0 - 8.2 ppm	[3]
¹³ C NMR	C=O Carbon (formate)	δ 160 - 165 ppm	[3]
IR Spectroscopy	C=O Stretch (ester)	1720 - 1750 cm ⁻¹	[3]
C-O Stretch	1100 - 1200 cm ⁻¹	[3]	
=C-H Stretch	> 3000 cm ⁻¹	[3]	
C-H Stretch (alkyl)	2850 - 2975 cm ⁻¹	[3]	

Biological Activity: Pheromone Function

Neryl formate is a well-documented semiochemical in various mite species. Its function is species-dependent, acting as either an alarm pheromone, inducing dispersal, or an aggregation pheromone, promoting congregation.[3]

- Alarm Pheromone: In species like the cheese mite (*Tyrophagus putrescentiae*) and the bulb mite (*Rhizoglyphus robini*), **neryl formate** triggers a dispersal response to threats.[3]
- Aggregation Pheromone: In the American house dust mite (*Dermatophagoides farinae*) and European house dust mite (*Dermatophagoides pteronyssinus*), it acts as an airborne aggregation pheromone, crucial for mating and forming protective clusters.[3]

Table 6: **Neryl Formate** Production in House Dust Mites

Mite Species	Sex	Neryl Formate per Mite (ng)	Reference(s)
D. farinae	Male	1.32 ± 0.2	[6]
D. farinae	Female	3.3 ± 0.3	[6]
D. pteronyssinus	Male	0.5 ± 0.01	[6]
D. pteronyssinus	Female	1.13 ± 0.11	[6]

Experimental Protocol: Y-Tube Olfactometer Bioassay

This protocol is used to assess the behavioral response of mites to volatile compounds like **neryl formate**.

Objective: To determine if **neryl formate** acts as an attractant for house dust mites.

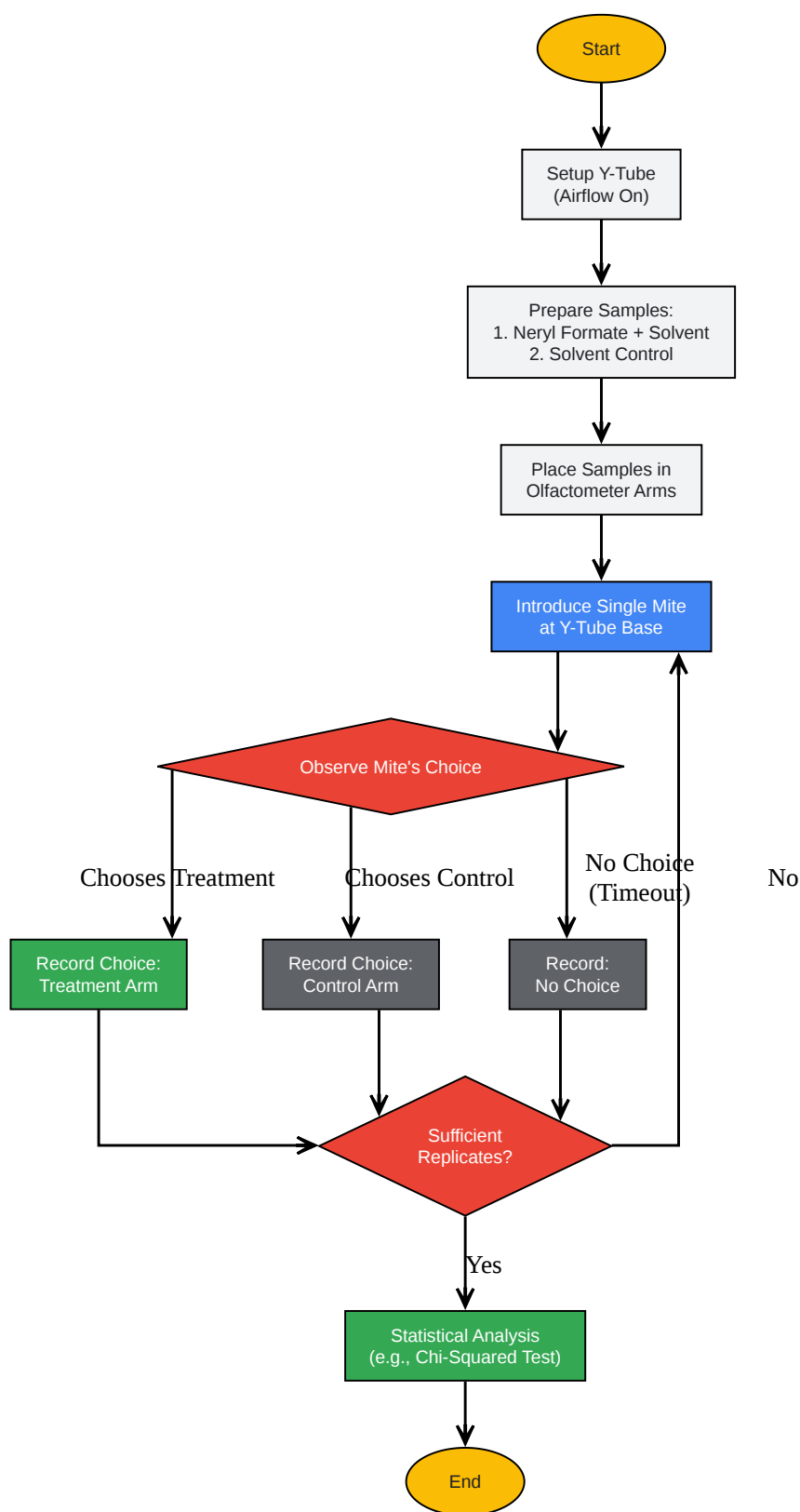
Materials:

- Y-tube olfactometer
- Purified air source with flow control
- House dust mites (*D. farinae* or *D. pteronyssinus*)
- Synthetic **neryl formate**
- Hexane (or other suitable solvent)
- Filter paper strips
- Micro-pipettes

Procedure:

- Set up the Y-tube olfactometer, ensuring a constant, gentle flow of purified air through both arms.
- Prepare the test sample by applying a known amount of **neryl formate** (e.g., 10 ng or 100 ng) dissolved in a small volume of hexane onto a filter paper strip.
- Prepare a control sample by applying only the solvent (hexane) to another filter paper strip.
- Allow the solvent to evaporate completely from both strips.
- Place the treatment strip in one arm of the olfactometer and the control strip in the other arm.
- Introduce a single mite at the base of the Y-tube.

- Observe the mite's behavior, recording which arm it chooses (first entry past a designated line) and the time taken to make the choice. A non-choice is recorded if the mite remains inactive for a set period (e.g., 5 minutes).
- Repeat the experiment with a new mite for a statistically significant number of replicates (e.g., n=20-40).
- Randomize the position of the treatment and control arms between replicates to avoid positional bias.
- Analyze the choice data using a statistical test, such as a Chi-squared (χ^2) test for goodness-of-fit, to determine if there is a significant preference for the arm containing **neryl formate**.



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Workflow for a Y-Tube Olfactometer Bioassay.

Safety and Handling

The safety information for **neryl formate** is inconsistent across suppliers. Users should exercise caution and consult the specific Safety Data Sheet (SDS) provided with their material.

- One supplier (Pfaltz & Bauer) classifies the substance as an irritant and harmful, with hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[7] Recommended personal protective equipment (PPE) includes safety goggles, impervious gloves, and use in a chemical fume hood.[7]
- Other sources state that the substance does not meet the criteria for classification or that no major hazards have been found.[2]
- The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded there is "no safety concern at current levels of intake when used as a flavouring agent".[4]

Given the conflicting information, it is prudent to handle **neryl formate** with standard laboratory precautions for chemical irritants, including the use of appropriate PPE, until its toxicological properties are more thoroughly clarified. Store in a tightly closed container in a dry, well-ventilated place.[7]

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